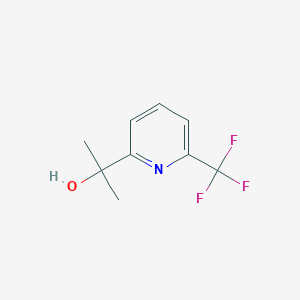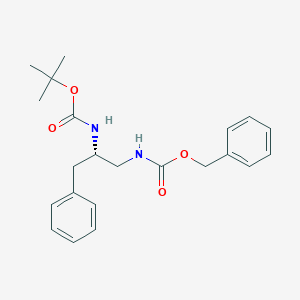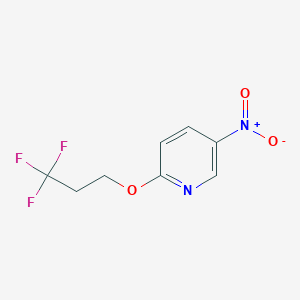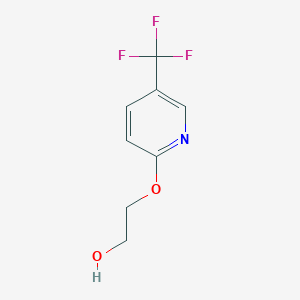
3-Chloro-5-(difluoromethyl)-2-fluoropyridine
Vue d'ensemble
Description
“3-Chloro-5-(difluoromethyl)-2-fluoropyridine” is an organic chemical compound that is widely used in the chemical and pharmaceutical industry. It is a type of trifluoromethylpyridine (TFMP) derivative, which is characterized by the presence of a fluorine atom and a pyridine in their structure .
Synthesis Analysis
The synthesis of “this compound” and its derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with three substituents: a chlorine atom, a difluoromethyl group, and a fluorine atom .
Applications De Recherche Scientifique
Radiosynthesis Development
3-Chloro-5-(difluoromethyl)-2-fluoropyridine has been utilized in the development of radiosynthesis processes. Pauton et al. (2019) developed a robust method for the radiosynthesis of 3/5-[18F]fluoropyridines by radiofluorination of iodonium triflates. This process is significant for the production of radiolabeled compounds in medical imaging and diagnostics (Pauton et al., 2019).
Synthesis and Structure Analysis
Chapyshev et al. (2014) explored the synthesis and structure of asymmetric 2,4,6-triazidopyridines, including derivatives of this compound. Their work provided insights into the geometric parameters and reactivity of these compounds, which are valuable in understanding their potential applications in various chemical syntheses (Chapyshev et al., 2014).
Catalytic Applications
Solomon et al. (2014) studied copper(II) complexes of 2-amino-5-chloro-3-fluoropyridine, a related compound, demonstrating their potential in catalysis. Their analysis through X-ray diffraction and magnetic susceptibility studies contributes to the understanding of such complexes' properties and applications in catalytic processes (Solomon et al., 2014).
Photoredox Catalysis
Koike and Akita (2016) described the use of fluoropyridines in photoredox catalysis, particularly for fluoromethylation reactions. This research highlights the role of such compounds in developing new methodologies for introducing fluoromethyl groups in synthetic organic chemistry (Koike & Akita, 2016).
Fluorination Processes
Cochon et al. (2010) and others have investigated the fluorination of chloropyridines, a process relevant to the production of fluoropyridines like this compound. These studies contribute to the understanding of efficient methods for introducing fluorine atoms into organic compounds, which is crucial in pharmaceutical and agrochemical industries (Cochon et al., 2010).
Propriétés
IUPAC Name |
3-chloro-5-(difluoromethyl)-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQSAFXCORJYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[3-(Tritylamino)phenyl]ethanol](/img/structure/B1400630.png)








